![molecular formula C13H16O3 B15332704 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C13H16O3 It is a derivative of benzoannulene, characterized by the presence of two methoxy groups and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be synthesized through several methods. One common approach involves the condensation of acetylacetone with phenol, followed by oxidation. The reaction typically proceeds as follows:
Condensation Reaction: Acetylacetone reacts with phenol in the presence of a base to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to yield 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products, depending on the reagents used.
Scientific Research Applications
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of selective estrogen receptor degraders (SERDs) for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as estrogen receptors. The compound acts as a ligand, binding to the receptors and modulating their activity. This interaction can lead to the degradation of the receptors, thereby inhibiting their signaling pathways and exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar in structure but with different substitution patterns .
- 1-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Contains an amino group instead of methoxy groups .
Uniqueness
1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups contribute to its reactivity and potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1,3-dimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O3/c1-15-9-7-11-10(13(8-9)16-2)5-3-4-6-12(11)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
RMOUCRPCLYPSMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCCC2=O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


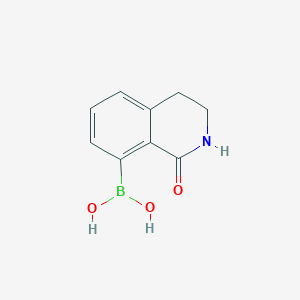
![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
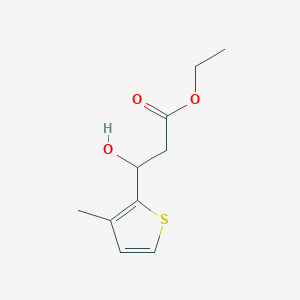
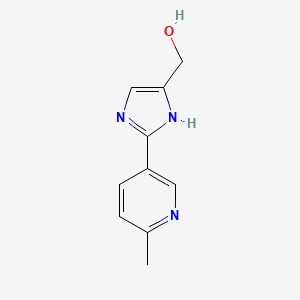
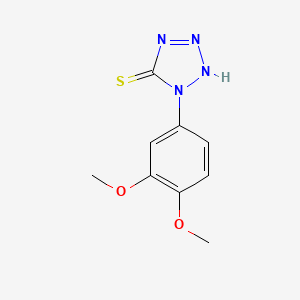
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
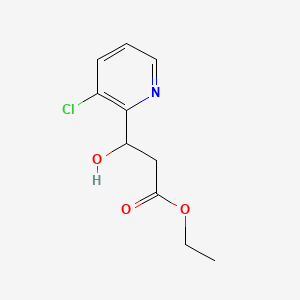
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)
